

# 3-Ethoxypyridin-2-amine molecular structure and bonding

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## Compound of Interest

Compound Name: 3-Ethoxypyridin-2-amine

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An In-depth Technical Guide on the Molecular Structure and Bonding of **3-Ethoxypyridin-2-amine**

## Introduction

**3-Ethoxypyridin-2-amine** is a substituted pyridine derivative characterized by the presence of an ethoxy group at the 3-position and an amine group at the 2-position of the pyridine ring. As a functionalized heterocyclic compound, it serves as a valuable building block in medicinal chemistry and materials science. The arrangement of its electron-donating amine and ethoxy groups on the electron-deficient pyridine ring dictates its chemical reactivity, physical properties, and potential for intermolecular interactions. This guide provides a detailed analysis of its molecular structure, bonding characteristics, and the experimental methodologies used for such characterization.

## Molecular Structure and Identification

The fundamental structure of **3-Ethoxypyridin-2-amine** consists of a central pyridine ring with ethoxy ( $-\text{OCH}_2\text{CH}_3$ ) and amine ( $-\text{NH}_2$ ) substituents. These substituents influence the electronic properties and geometry of the aromatic system.

## Chemical Identifiers

Key chemical identifiers for **3-Ethoxypyridin-2-amine** are summarized in the table below for unambiguous identification.

Identifier	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>10</sub> N <sub>2</sub> O	PubChem[1]
Molecular Weight	138.17 g/mol	BLD Pharm[2]
SMILES	CCOC1=C(N=CC=C1)N	PubChem[1]
InChI	InChI=1S/C <sub>7</sub> H <sub>10</sub> N <sub>2</sub> O/c1-2-10-6-4-3-5-9-7(6)8/h3-5H,2H <sub>2</sub> ,1H <sub>3</sub> ,(H <sub>2</sub> ,8,9)	PubChem[1]
InChIKey	ASJVVXZBTTFDZDW-UHFFFAOYSA-N	PubChem[1]
CAS Number	10006-74-3	BLD Pharm[2]

## Structural Visualization

The diagram below illustrates the 2D structure of **3-Ethoxypyridin-2-amine**, highlighting its principal functional groups which are central to its chemical behavior.

Caption: 2D molecular structure of **3-Ethoxypyridin-2-amine** with key functional groups.

## Bonding Analysis

The bonding within **3-Ethoxypyridin-2-amine** is a composite of covalent bonds forming the molecular skeleton and non-covalent interactions that dictate its macroscopic properties.

## Intramolecular Bonding

The molecule features a planar pyridine ring with sp<sup>2</sup> hybridized carbon and nitrogen atoms. The amine and ethoxy groups introduce sp<sup>3</sup> hybridized centers. While specific, experimentally determined bond lengths and angles for this molecule are not readily available in public literature, the following table provides typical values for the bond types present based on computational predictions and data from analogous structures.

Bond Type	Hybridization	Typical Bond Length (Å)	Typical Bond Angle (°)
C-C (aromatic)	sp <sup>2</sup> - sp <sup>2</sup>	1.39 - 1.40	120
C-N (aromatic)	sp <sup>2</sup> - sp <sup>2</sup>	1.33 - 1.34	120
C-N (amine)	sp <sup>2</sup> - sp <sup>3</sup>	~1.36	120
C-O (ether)	sp <sup>2</sup> - sp <sup>3</sup>	~1.37	120 (at ring), 109.5 (at O)
C-O (ether)	sp <sup>3</sup> - sp <sup>3</sup>	~1.43	109.5
C-H (aromatic)	sp <sup>2</sup> - s	~1.09	120
N-H (amine)	sp <sup>3</sup> - s	~1.01	~107
C-H (alkyl)	sp <sup>3</sup> - s	~1.09	109.5

## Intermolecular Bonding and Crystal Packing

The presence of a primary amine group (-NH<sub>2</sub>) as a hydrogen bond donor and a pyridine ring nitrogen and ether oxygen as hydrogen bond acceptors allows **3-Ethoxypyridin-2-amine** to form significant intermolecular hydrogen bonds. In the solid state, related 2-aminopyridine structures are known to form centrosymmetric dimers via pairs of N-H...N hydrogen bonds.<sup>[3]</sup> This interaction is a dominant factor in the crystal packing and influences physical properties such as melting point and solubility.

Caption: Plausible N-H...N hydrogen bonding forming a dimer between two molecules.

## Experimental Protocols for Structural Elucidation

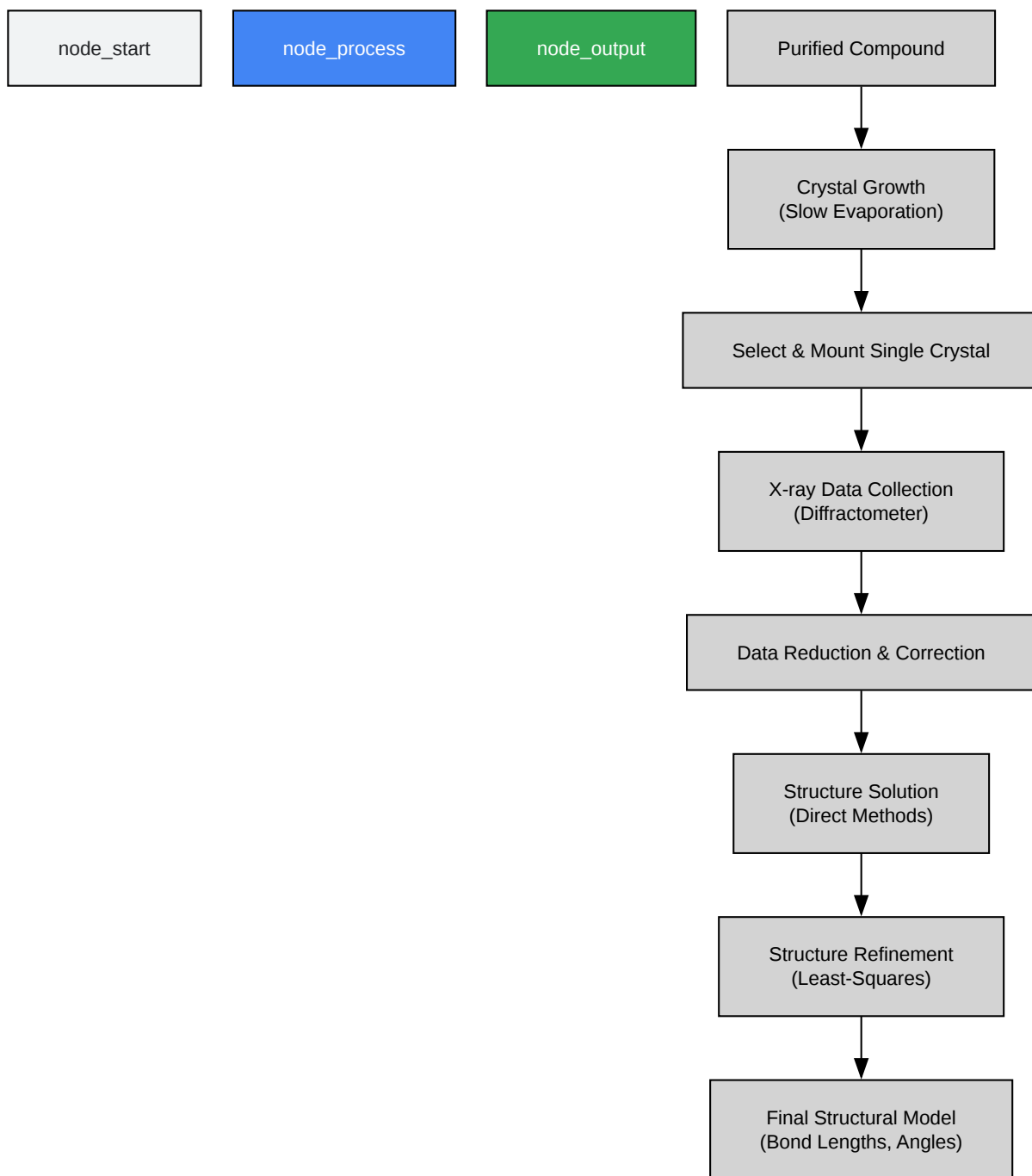
Determining the precise molecular structure requires experimental techniques. The following outlines a standard protocol for single-crystal X-ray diffraction, the definitive method for establishing solid-state structure and bonding parameters.

### Protocol: Single-Crystal X-ray Diffraction

This protocol is based on established methods for small organic molecules, such as that used for 3-bromopyridin-2-amine.<sup>[3]</sup>

- Crystal Growth:
  - Dissolve the purified **3-Ethoxypyridin-2-amine** compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to near saturation.
  - Allow the solvent to evaporate slowly and undisturbed at ambient temperature over several days.
  - Monitor for the formation of well-defined, single crystals suitable for diffraction (typically >0.1 mm in all dimensions).
- Data Collection:
  - Select and mount a suitable crystal on a goniometer head.
  - Place the crystal in a stream of cold nitrogen gas (e.g., 173 K) to minimize thermal motion. [\[3\]](#)
  - Use a diffractometer equipped with a CCD area detector and a monochromatic X-ray source (e.g., Mo K $\alpha$  radiation). [\[3\]](#)
  - Collect a series of diffraction images (frames) by rotating the crystal through a range of angles.
- Data Reduction and Structure Solution:
  - Integrate the raw diffraction data to determine the intensities and positions of the Bragg reflections.
  - Apply corrections for factors such as absorption.
  - Determine the unit cell parameters and the crystal's space group.
  - Solve the crystal structure using direct methods or Patterson methods to find the initial positions of the atoms.
- Structure Refinement:

- Refine the atomic positions, and anisotropic displacement parameters against the experimental data using a least-squares algorithm.
- Locate hydrogen atoms from the difference Fourier map and refine their positions.
- The final refined structure provides precise bond lengths, bond angles, and details of intermolecular interactions.



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Caption: Workflow for single-crystal X-ray diffraction analysis.

## Conclusion

The molecular structure of **3-Ethoxypyridin-2-amine** is defined by the interplay between its aromatic pyridine core and its functional amine and ethoxy substituents. While detailed crystallographic data for this specific molecule is not publicly available, analysis of its constituent parts and related compounds allows for a robust understanding of its intramolecular bonding and a strong hypothesis regarding its intermolecular interactions, which are likely dominated by N-H...N hydrogen bonding. The experimental protocols outlined provide a clear path for future definitive structural determination, which is essential for rational drug design and the development of novel materials based on this versatile chemical scaffold.

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## References

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- 3. 3-Bromopyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
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